Physicochemical Properties of Sodium 4-dodecylbenzenesulfonate: A Technical Guide
Physicochemical Properties of Sodium 4-dodecylbenzenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Sodium 4-dodecylbenzenesulfonate (SDBS), a widely utilized anionic surfactant. The document details its chemical identity, summarizes key quantitative properties, outlines experimental protocols for its characterization, and presents visual workflows for common analytical and synthetic procedures.
Chemical Identity and Structure
Sodium 4-dodecylbenzenesulfonate is an organic salt belonging to the class of linear alkylbenzene sulfonates (LAS).[1] It consists of a hydrophilic sulfonate head group and a hydrophobic 12-carbon alkyl tail attached to a benzene (B151609) ring.[2] This amphipathic structure is responsible for its surface-active properties.[3] The dodecyl chain is typically attached at the 4-position of the benzenesulfonate (B1194179) group.[2] It is important to note that commercial SDBS is often a mixture of isomers, with the phenyl group attached at different positions along the dodecyl chain.[2]
Physicochemical Properties
The key physicochemical properties of Sodium 4-dodecylbenzenesulfonate are summarized in the table below. These values are crucial for its application in various formulations and scientific studies.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₂₉NaO₃S | [4][5] |
| Molecular Weight | 348.48 g/mol | [4][6][7] |
| Appearance | White to light yellow powder, granules, or flakes. | [8] |
| CAS Number | 25155-30-0 (for isomer mixture) | [2][4] |
| Melting Point | >300 °C (> 572 °F) | |
| Density | ~1.0 g/cm³ at 20 °C (68 °F) | [6] |
| Solubility in Water | 0.8 g/L (sparingly soluble) | |
| LogP (Octanol-Water) | 5.10 - 6.56 (Predicted) | [1][9] |
| pKa (Strongest Acidic) | -1.8 (Predicted) | [1] |
Key Applications in Research and Development
Due to its surfactant properties, SDBS is employed in a wide range of applications:
-
Detergents and Cleansing Agents: It is a primary component in household and industrial cleaning products.[10]
-
Emulsifier: It is used to create stable emulsions in various formulations.[10][11]
-
Proteomics Research: SDBS is utilized as a surfactant in proteomics research.[4]
-
Drug Development: While not typically an active pharmaceutical ingredient (API), its properties as a surfactant and solubilizing agent are valuable in drug formulation and delivery systems.[12] Sulfonate salts are generally considered useful in the drug development process.[12]
-
Synthesis: It can act as a catalyst in certain organic reactions, such as in the green synthesis of benzylpyrazolyl-coumarin derivatives.[13] It is also used in the preparation of multifunctional surfactants for the petrochemical industry.[14]
Experimental Protocols
Detailed methodologies for characterizing and synthesizing Sodium 4-dodecylbenzenesulfonate are critical for reproducible research.
Determination of Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form.[3] This is a fundamental property for any application involving self-assembly. Several methods can be used for its determination.[15]
Protocol 1: Surface Tensiometry Method
This is a widely used and intuitive method for determining the CMC of both ionic and non-ionic surfactants.[16]
-
Preparation of Solutions: Prepare a series of aqueous solutions of Sodium 4-dodecylbenzenesulfonate with varying concentrations.
-
Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method). Maintain a constant temperature throughout the experiment.
-
Data Plotting: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[16]
-
CMC Determination: The resulting plot will show a sharp decrease in surface tension with increasing concentration, followed by a plateau or a region with a much smaller slope.[3] The concentration at which this distinct inflection point occurs is the CMC.[16] This point can be determined by finding the intersection of the two linear portions of the curve.[16]
Protocol 2: Conductivity Method
This method is particularly suitable for ionic surfactants like SDBS.[15] The formation of micelles leads to a change in the mobility of ions, which is reflected in the solution's conductivity.
-
Preparation of Solutions: Prepare a series of SDBS solutions of different concentrations in deionized water.
-
Conductivity Measurement: Measure the specific conductance of each solution using a calibrated conductivity meter at a constant temperature.
-
Data Plotting: Plot the specific conductance against the surfactant concentration.
-
CMC Determination: The plot will typically show two linear regions with different slopes. The concentration at the point of intersection of these two lines corresponds to the CMC.[16] This inflection point arises because the mobility of the surfactant ions changes upon aggregation into micelles.[15]
Synthesis of Sodium 4-dodecylbenzenesulfonate
The synthesis is generally a two-step process involving sulfonation and neutralization.
-
Sulfonation: Dodecylbenzene (B1670861) is reacted with a sulfonating agent, such as 98% sulfuric acid.[5]
-
Add 35 mL of dodecylbenzene to a four-port flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser.
-
Slowly add 35 mL of 98% sulfuric acid while stirring, ensuring the temperature does not exceed 40 °C.
-
After the addition is complete, raise the temperature to 60-70 °C and maintain the reaction for 2 hours.[5]
-
-
Work-up and Neutralization:
-
Cool the reaction mixture to 40-50 °C and slowly add approximately 15 mL of water.[5]
-
Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the lower aqueous layer containing water and inorganic salts.
-
Prepare a 10% sodium hydroxide (B78521) solution. Slowly add the organic phase (dodecylbenzenesulfonic acid) to the NaOH solution while stirring and maintaining a temperature of 40-50 °C.
-
Adjust the pH to between 7 and 8 with the 10% NaOH solution to complete the neutralization, forming Sodium 4-dodecylbenzenesulfonate.[5]
-
-
Isolation: The product can be salted out by adding sodium chloride, followed by filtration and drying to yield the final solid product.[5]
Visualized Workflows and Relationships
Diagrams created using Graphviz illustrate key experimental and logical processes related to Sodium 4-dodecylbenzenesulfonate.
Caption: Workflow for CMC determination using surface tensiometry.
Caption: General workflow for the synthesis of SDBS.
Caption: Relationship between concentration and physical properties around the CMC.
References
- 1. Showing Compound 4-Dodecylbenzenesulfonic acid Na salt (FDB003027) - FooDB [foodb.ca]
- 2. Sodium dodecylbenzenesulphonate | 25155-30-0 [chemicalbook.com]
- 3. justagriculture.in [justagriculture.in]
- 4. scbt.com [scbt.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. Sodium p-dodecylbenzenesulfonate | C18H29NaO3S | CID 4289524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sodium Dodecylbenzenesulfonate | C18H29NaO3S | CID 23662403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sodium 4-dodecylbenzenesulfonate | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. CN101632353B - Sodium dodecyl benzene sulfonate aqueous solution and preparation method thereof and application thereof - Google Patents [patents.google.com]
- 12. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
